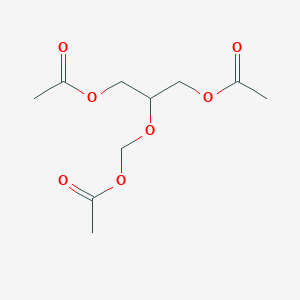

1,3-Diacetoxy-2-(acetoxymethoxy)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-7(11)14-4-10(5-15-8(2)12)17-6-16-9(3)13/h10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOPMEBLLUYTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COC(=O)C)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430813 | |

| Record name | 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86357-13-3 | |

| Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86357-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diacetoxy-2-(acetoxymethoxy)propane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, a key intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

This compound is a derivative of glycerol ether.[1] Structurally, it is characterized by a propane backbone with an ether linkage at the central carbon and two acetoxy groups at the terminal positions.[1] At room temperature, it exists as a colorless to pale yellow, viscous liquid with a faint, ester-like odor.[1] It is soluble in organic solvents such as chloroform and methanol, but only sparingly soluble in water.[1][2]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Registry Number | 86357-13-3 | [1][2][3][4][5] |

| Molecular Formula | C10H16O7 | [1][2][3][4][5] |

| Molecular Weight | 248.23 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to pale yellow viscous liquid; Transparent to brown liquid | [1][6][7] |

| Boiling Point | 311 °C | [5][8][9][10] |

| Density | 1.177 g/cm³ | [4][5][8][9] |

| Flash Point | 134 °C | [4][5][8][9][10] |

| Solubility | Soluble in chloroform and methanol; Sparingly soluble in water | [1][2][10][11] |

| Storage | Store in a cool, dry place.[1] Recommended storage at 2°C - 8°C, protected from light, or at -20°C.[2][4] | [1][2][4] |

Synonyms

This compound is also known by several synonyms, including:

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the acetylation of glycerol formal, which is derived from the reaction of glycerol with formaldehyde.[3] This process is favored for its directness and suitability for large-scale production.[3]

The compound's reactivity is centered around its ester and acetal linkages, which can be cleaved through hydrolysis in the presence of an acid or base catalyst.[3] This hydrolytic cleavage is a key step in deprotecting the glycerol backbone during multi-step organic syntheses.[3]

Application in Ganciclovir Synthesis

The most significant application of this compound is as a crucial precursor in the industrial synthesis of Ganciclovir, a potent antiviral drug used to treat cytomegalovirus (CMV) infections.[2][3]

Experimental Protocol: Synthesis of Ganciclovir Intermediate

The synthesis of the Ganciclovir intermediate, N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (Triacetylganciclovir), from this compound is a well-established process. The following is a representative experimental protocol derived from patent literature:

Materials:

-

Diacetyl guanine

-

This compound

-

p-Toluene sulfonic acid monohydrate (catalyst)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Methanol (for crystallization)

-

Toluene (for crystallization)

Procedure:

-

A mixture of diacetyl guanine, this compound, and p-toluene sulfonic acid monohydrate in N,N-dimethylformamide is heated to 90-100°C.

-

The reaction mixture is stirred continuously at this temperature for approximately 40-63 hours.

-

Upon completion of the reaction, the solvent (DMF) is removed under vacuum, yielding a dark brown syrup.

-

The syrup is dissolved in methanol with heating.

-

The solution is then cooled to 0-5°C and stirred for at least one hour to induce crystallization of the N-7 isomer byproduct.

-

The crystalline N-7 isomer is removed by filtration.

-

The solvent is completely removed from the filtrate.

-

Methanol and toluene are added to the residue, and the mixture is heated to 60°C and then cooled to 5°C to crystallize the desired N-9 isomer (Triacetylganciclovir).

-

The crystalline product is filtered, washed with a mixture of methanol and toluene, and dried.

This intermediate, triacetylganciclovir, is then subjected to hydrolysis, typically under basic conditions, to remove the acetyl protecting groups and yield the active pharmaceutical ingredient, Ganciclovir.[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the primary techniques used for the purity determination and assay of this compound.[1] These methods allow for high-resolution separation from starting materials, byproducts, and degradation products.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the Ganciclovir intermediate using this compound.

Caption: Workflow for the synthesis of Triacetylganciclovir.

As this compound is a synthetic intermediate, there are no known biological signaling pathways in which it is directly involved. Its biological relevance is derived from its role as a precursor to the antiviral drug Ganciclovir. The logical relationship in its primary application is therefore best represented by the experimental workflow of the synthesis.

Caption: Logical flow from precursor to active drug.

References

- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]

- 4. US20050176956A1 - Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine - Google Patents [patents.google.com]

- 5. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. scbt.com [scbt.com]

- 8. 1,3-Diacetoxy-2-(Acetoxymethoxy) Propane CAS: 86357-13-3, CasNo.86357-13-3 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 9. haihangchem.com [haihangchem.com]

- 10. 86357-13-3 | this compound | Esters | Ambeed.com [ambeed.com]

- 11. Cas 86357-13-3,this compound | lookchem [lookchem.com]

Structure Elucidation of 1,3-Diacetoxy-2-(acetoxymethoxy)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, a key intermediate in the synthesis of the antiviral drug Ganciclovir. This document outlines the predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in clear tabular formats for straightforward interpretation. Detailed experimental protocols for the synthesis and characterization of this compound are also provided. Furthermore, a logical workflow for its structure elucidation is presented using a Graphviz diagram, offering a visual representation of the process from synthesis to structural confirmation.

Introduction

This compound (CAS No. 86357-13-3) is a critical building block in the pharmaceutical industry, primarily recognized for its role as a precursor in the manufacture of Ganciclovir, a potent antiviral agent effective against cytomegalovirus (CMV) infections.[1] The precise chemical structure and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide details the analytical methodologies employed to confirm the structure of this compound.

Chemical Structure:

Molecular Formula: C₁₀H₁₆O₇[2][3][4]

Molecular Weight: 248.23 g/mol [1][2][3][4]

Data Presentation

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. Disclaimer: The following spectroscopic data are predicted based on the chemical structure and typical values for similar functional groups and have not been experimentally verified from the available search results.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | d | 4H | -CH₂-OAc |

| ~3.90 | m | 1H | -CH-O- |

| ~5.30 | s | 2H | -O-CH₂-O- |

| ~2.10 | s | 6H | -C(=O)CH₃ (from diacetoxy) |

| ~2.15 | s | 3H | -C(=O)CH₃ (from acetoxymethoxy) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | -C=O (ester) |

| ~170.0 | -C=O (acetal) |

| ~95.0 | -O-CH₂-O- |

| ~75.0 | -CH-O- |

| ~62.0 | -CH₂-OAc |

| ~21.0 | -C(=O)CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1230 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ether/acetal) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 248 | Low | [M]⁺ (Molecular Ion) |

| 189 | Moderate | [M - OAc]⁺ |

| 147 | High | [M - CH₂OAc - H]⁺ |

| 103 | High | [AcOCH₂CH(O)]⁺ |

| 73 | Moderate | [O-CH₂-OAc]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the acetylation of glycerol formal, a common synthetic route described in the literature.[2]

Materials:

-

Glycerol formal (mixture of 5-hydroxy-1,3-dioxane and 4-(hydroxymethyl)-1,3-dioxolane)

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve glycerol formal (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (3.5 equivalents) to the solution.

-

Add acetic anhydride (3.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow liquid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Apply a small drop of the neat liquid sample directly onto the ATR crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry (MS)

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-300 m/z

-

Scan Speed: 1000 amu/s

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and its role in a key synthetic pathway.

Caption: Workflow for the synthesis and structure elucidation of this compound.

References

physical and chemical properties of 2-Acetoxymethoxy-1,3-diacetoxy propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Acetoxymethoxy-1,3-diacetoxypropane, a key intermediate in the synthesis of antiviral medications. This document collates available data on its molecular structure, physicochemical characteristics, and its significant role in pharmaceutical manufacturing. While detailed experimental protocols are proprietary and not publicly available, this guide presents a logical workflow for its synthesis based on established chemical principles.

Introduction

2-Acetoxymethoxy-1,3-diacetoxypropane, also known by various synonyms such as 1,3-Diacetoxy-2-(acetoxymethoxy)propane and Triacetyl Methoxyglycerin, is a complex organic molecule primarily utilized as a precursor in the industrial production of Ganciclovir.[1] Ganciclovir is a potent antiviral drug effective against cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1] The strategic placement of acetoxy and acetoxymethoxy groups in 2-Acetoxymethoxy-1,3-diacetoxypropane makes it a valuable building block in multi-step organic syntheses.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Acetoxymethoxy-1,3-diacetoxypropane is presented in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless liquid; white crystalline powder | [2][3][4] |

| Odor | Mild, slightly fruity, ester-like | [2][3] |

| Boiling Point | 311 °C at 760 mmHg | [3][5][6] |

| Flash Point | 134 °C | [3][7] |

| Density | 1.177 g/cm³ to 1.2 g/cm³ | [3][5] |

| Refractive Index | 1.439 | [3][4][5] |

| Vapor Pressure | 0.001 mmHg at 25 °C | [3] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [2] |

| Storage Temperature | Room temperature; 2°C - 8°C, protect from light | [6] |

Table 2: Molecular and Structural Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₇ | [2][3][8] |

| Molecular Weight | 248.23 g/mol | [3][7][8] |

| IUPAC Name | [3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate | [8] |

| CAS Registry Number | 86357-13-3 | [2][3][9] |

| InChI Key | DUOPMEBLLUYTNT-UHFFFAOYSA-N | [8] |

| Canonical SMILES | CC(=O)OCC(COC(=O)C)OCOC(=O)C | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 7 | [8] |

| Rotatable Bond Count | 10 | [8] |

| Topological Polar Surface Area | 88.1 Ų | [8] |

| Monoisotopic Mass | 248.08960285 g/mol | [8] |

Synthesis and Experimental Workflow

While specific, detailed industrial synthesis protocols for 2-Acetoxymethoxy-1,3-diacetoxypropane are proprietary, the literature suggests a multi-step organic synthesis process.[2] This typically involves the protection of hydroxyl groups and the introduction of the acetoxymethoxy moiety. Purification is generally achieved through column chromatography or recrystallization techniques.[2]

A logical workflow for the synthesis is depicted below. This diagram illustrates the conceptual steps involved in the preparation of this key intermediate.

Caption: Conceptual synthesis workflow.

Role in Ganciclovir Synthesis

The primary application of 2-Acetoxymethoxy-1,3-diacetoxypropane is as a crucial intermediate in the synthesis of Ganciclovir.[1][10][9] The synthesis involves a condensation reaction of 2-Acetoxymethoxy-1,3-diacetoxypropane with a protected guanine derivative.[1] The acetoxy groups in the molecule serve as protecting groups, which are later removed through hydrolysis to yield the final active pharmaceutical ingredient.[1]

Below is a diagram illustrating the logical relationship of 2-Acetoxymethoxy-1,3-diacetoxypropane in the Ganciclovir synthesis pathway.

Caption: Ganciclovir synthesis pathway.

Safety and Handling

While comprehensive toxicological data is limited, available information suggests that 2-Acetoxymethoxy-1,3-diacetoxypropane has low acute toxicity.[2] However, it is considered moderately hazardous and can cause skin and eye irritation.[3] Prolonged or repeated exposure may lead to mild irritation of the eyes, skin, and respiratory tract.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.[3] It is incompatible with strong acids, bases, and oxidizing agents.[2]

Conclusion

2-Acetoxymethoxy-1,3-diacetoxypropane is a vital chemical intermediate with well-defined physical and chemical properties. Its primary significance lies in its role as a precursor for the synthesis of the antiviral drug Ganciclovir. This guide provides a consolidated resource for researchers and professionals in the field of drug development, summarizing the available technical data for this important compound. Further research into its synthetic methodologies and potential applications could open new avenues in medicinal chemistry.

References

- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Cas 86357-13-3,this compound | lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. CAS#:86357-13-3 | 2-(Acetoxymethoxy)-1,3-propanediyl diacetate | Chemsrc [chemsrc.com]

- 6. This compound | 86357-13-3 [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 1,3-Diacetoxy-2-(acetoxymethoxy)propan | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound | 86357-13-3 [chemicalbook.com]

- 10. This compound | 86357-13-3 | FD32703 [biosynth.com]

The Pivotal Role of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Antiviral Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diacetoxy-2-(acetoxymethoxy)propane is a key organic compound whose significance is primarily defined by its role as a critical precursor in the synthesis of potent antiviral medications, rather than through a direct biological mechanism of action. This technical guide elucidates the core function of this compound, focusing on its application in the chemical synthesis of Ganciclovir, a vital therapeutic agent for treating cytomegalovirus (CMV) infections. This document provides a comprehensive overview of the synthetic pathways, relevant experimental protocols, and physicochemical properties of this compound, tailored for professionals in the fields of chemical and pharmaceutical research and development.

Introduction: A Precursor, Not a Protagonist

Extensive research reveals that this compound does not exhibit a direct pharmacological mechanism of action within biological systems.[1] Its primary and well-documented role is that of a crucial building block in the industrial synthesis of the antiviral drug Ganciclovir and its prodrug, Valganciclovir.[1] Ganciclovir's therapeutic effect stems from its conversion to a triphosphate form within virus-infected cells, which then competitively inhibits viral DNA polymerase, thereby halting viral replication.[1] this compound serves as the precursor to the acyclic side chain of Ganciclovir, which mimics the structure of deoxyguanosine, a feature essential for its recognition and activation by viral enzymes.[1] The acetoxy groups on the precursor molecule act as protecting groups during the synthesis, enabling the selective formation of the desired chemical bonds.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 86357-13-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₆O₇ | [1][2][3][4] |

| Molecular Weight | 248.23 g/mol | [1][2][3][4] |

| Appearance | Clear, colorless to light yellow oily liquid or white crystalline powder | [5][6][7] |

| Density | 1.177 - 1.178 g/cm³ | [1][5] |

| Boiling Point | 310.9 - 311 °C at 760 mmHg | [1][5][7] |

| Flash Point | 133.59 - 134 °C | [1][5] |

| Solubility | Soluble in Chloroform, Methanol | [2][7] |

| Storage | Store at -20°C or between 2°C - 8°C, protected from light | [2] |

Core "Mechanism of Action": A Chemical Synthesis Perspective

The "mechanism of action" of this compound is its chemical reactivity and utility as a key intermediate in the synthesis of Ganciclovir. The primary synthetic route involves the acetylation of glycerol formal.[1] This compound provides the necessary acyclic side chain for the final drug molecule.

Synthesis of Ganciclovir via Transpurination

A well-established method for the synthesis of Ganciclovir from this compound involves a transpurination reaction.[8][9] This process entails the attachment of the acyclic side chain from the precursor to a purine base, typically a protected guanine derivative.

The overall synthetic workflow can be visualized as follows:

This reaction proceeds through the formation of an intermediate, N2,9-diacetyl-9-[(1,3-diacetoxy-2-propoxy)methyl]guanine, also known as triacetylganciclovir.[1] Subsequent deacetylation yields the final active pharmaceutical ingredient, Ganciclovir.[8][9]

Experimental Protocols

Synthesis of Ganciclovir via Transpurination of Tetraacetylguanosine

This protocol is based on the work of Boryski and Golankiewicz.[9]

Materials:

-

Fully acetylated guanosine

-

This compound

-

p-Toluenesulfonic acid

-

Chlorobenzene (refluxing)

-

Aqueous ammonia

Procedure:

-

A mixture of fully acetylated guanosine, this compound, and a catalytic amount of p-toluenesulfonic acid is refluxed in chlorobenzene for approximately 2 hours.[9]

-

During this transpurination reaction, the acyclic side chain from this compound is transferred to the guanine base, forming triacetylganciclovir.[8][9]

-

The reaction also yields side products, including tetra-O-acetyl-β-D-ribofuranose and the 7-regioisomer of triacetylganciclovir.[8]

-

The desired 9-isomer can be maximized through thermal 7 ⇆ 9 isomerization.[8][9]

-

Following the transpurination, the resulting triacetylganciclovir is subjected to deacetylation.

-

This is achieved by treating the intermediate with aqueous ammonia, which removes the acetyl protecting groups.[8][9]

-

The final product, Ganciclovir, is then isolated and purified.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and assay of this compound.[1] A reverse-phase LC-MS/MS method has also been developed for the trace-level quantification of this compound as a genotoxic impurity in valganciclovir hydrochloride.[8]

Exemplary LC-MS/MS Conditions: [8]

-

Column: Acquity bridged ethylene hybrid C18 reverse phase column (100 mm × 4.6 mm × 1.7 μm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Isocratic (50:50 v/v)

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 3 μL

-

Oven Temperature: Ambient

-

Autosampler Temperature: 5°C

-

Run Time: 3.0 min

-

Retention Time of Analyte: Approximately 1.830 min

Logical Relationships in Synthesis

The synthesis of Ganciclovir from this compound involves a series of logical chemical transformations. The role of each component and step is crucial for the successful formation of the final product.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, not for any inherent biological activity, but for its indispensable role as a precursor in the synthesis of Ganciclovir. Its "mechanism of action" is fundamentally a chemical one, enabling the efficient and controlled construction of the acyclic nucleoside analog structure that is central to Ganciclovir's antiviral efficacy. A thorough understanding of its physicochemical properties, synthetic applications, and the associated experimental protocols is therefore essential for professionals engaged in the development and manufacturing of this important antiviral therapeutic.

References

- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. 1,3-Diacetoxy-2-(acetoxymethoxy)propan | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. scbt.com [scbt.com]

- 5. Cas 86357-13-3,this compound | lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Triacetyl Methoxyglycerin (CAS Number 86357-13-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacetyl methoxyglycerin, with the CAS number 86357-13-3, is a pivotal chemical intermediate primarily recognized for its essential role in the synthesis of potent antiviral medications, most notably Ganciclovir and its prodrug, Valganciclovir. This document provides an in-depth technical overview of Triacetyl methoxyglycerin, including its chemical and physical properties, a detailed experimental protocol for its application in Ganciclovir synthesis, and available safety and toxicity data. While the direct biological activity and specific signaling pathway interactions of Triacetyl methoxyglycerin itself are not documented, its significance in medicinal chemistry is intrinsically linked to the mechanism of action of the active pharmaceutical ingredients it helps produce.

Chemical and Physical Properties

A summary of the key physicochemical properties of Triacetyl methoxyglycerin is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 86357-13-3 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₁₀H₁₆O₇ | [2][3][5][6][11][12][13][14] |

| Molecular Weight | 248.23 g/mol | [2][3][5][6][11][12][13] |

| IUPAC Name | [3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate | [13] |

| Synonyms | 1,3-Diacetoxy-2-(acetoxymethoxy)propane, 2-Acetoxymethoxy-1,3-propanediol diacetate | [1][7] |

| Appearance | White crystalline powder or colorless liquid | [1] |

| Boiling Point | 311 °C | [1][2] |

| Flash Point | 134 °C | [1][2][3] |

| Density | 1.177 g/cm³ | [1][3] |

| Refractive Index | 1.439 | [1] |

| Solubility | Soluble in Chloroform, Methanol | [5] |

| Storage Temperature | 2°C - 8°C, protect from light | [3][7][9] |

Role in Antiviral Drug Synthesis

Triacetyl methoxyglycerin is a critical building block in the industrial production of Ganciclovir, a potent antiviral drug effective against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[15] It serves as the precursor to the acyclic side chain of Ganciclovir, which mimics the structure of deoxyguanosine.[15] This structural similarity is fundamental to the drug's mechanism of action, which involves its conversion to a triphosphate form within infected cells, subsequently inhibiting viral DNA polymerase and halting viral replication.[2] The acetoxy groups in Triacetyl methoxyglycerin act as protecting groups during the synthesis, enabling the selective formation of the desired chemical bonds.[15]

The synthesis of Ganciclovir from Triacetyl methoxyglycerin primarily involves a condensation reaction with a protected guanine derivative, such as 2,9-diacetylguanine.[2] This reaction is a key step in several patented and published synthetic routes to Ganciclovir and its prodrug, Valganciclovir.[2][4]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Triacetylganciclovir, an intermediate that is subsequently hydrolyzed to Ganciclovir. This protocol is based on procedures outlined in the scientific literature and patents.[3][5]

Materials:

-

2,9-diacetylguanine

-

This compound (Triacetyl methoxyglycerin)

-

Boron trifluoride dimethyl ether or p-Toluenesulfonic acid monohydrate

-

N,N-dimethylacetamide (DMAC) or N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Microwave reactor (optional, as described in some protocols)

Procedure:

-

Reaction Setup: In a suitable reaction vessel (a microwave reactor can be used for enhanced reaction rates), combine 2,9-diacetylguanine (1.0 equivalent), this compound (2.5 to 3.0 equivalents), and an appropriate solvent such as N,N-dimethylacetamide or N,N-dimethylformamide.[5]

-

Catalyst Addition: Add a catalytic amount of a Lewis acid or a strong acid, such as boron trifluoride dimethyl ether (0.2 equivalents) or p-toluenesulfonic acid monohydrate.[2][5]

-

Condensation Reaction: Heat the reaction mixture to a temperature between 80 °C and 100 °C.[5][7] The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and can take from 10 to 42 hours for completion.[2][5]

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure.[5]

-

Purification: Add ethyl acetate to the residue and reflux for 1 hour. Cool the mixture to 0-5 °C and maintain this temperature for 2-3 hours to precipitate the product.[5]

-

Filtration and Drying: Filter the solid product, wash with cold ethyl acetate, and dry under vacuum to yield triacetylganciclovir.[5]

-

Hydrolysis to Ganciclovir: The resulting triacetylganciclovir is then hydrolyzed using a base, such as potassium hydroxide solution, followed by neutralization with an acid (e.g., hydrochloric or acetic acid) to yield the final product, Ganciclovir.[3][5]

Visualization of Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of Ganciclovir, highlighting the role of Triacetyl methoxyglycerin.

Caption: Synthetic pathway of Ganciclovir from key reactants.

Safety and Toxicity

Based on available safety data sheets, Triacetyl methoxyglycerin is considered moderately hazardous and should be handled with appropriate personal protective equipment. It can cause skin and eye irritation.[1] The table below summarizes the available acute toxicity data.

| Test | Species | Route | Value | Guideline |

| LD50 | Rat (male and female) | Oral | > 2,000 mg/kg | OECD Test Guideline 401 |

| LC50 | Rat (male and female) | Inhalation (4h) | > 1.721 mg/l (aerosol) | OECD Test Guideline 403 |

| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation (4h) | OECD Test Guideline 404 |

| Serious Eye Damage/Irritation | Rabbit | Ocular | No eye irritation | OECD Test Guideline 405 |

| Germ Cell Mutagenicity | In vitro (Chinese hamster lung cells) | - | Positive results in some tests | OECD Test Guideline 473 |

| Germ Cell Mutagenicity (Ames test) | S. typhimurium | - | Negative | OECD Test Guideline 471 |

It is important to note that while some in vitro tests for mutagenicity were positive, the Ames test was negative. As with all chemicals, it should be handled in accordance with good industrial hygiene and safety practices.

Conclusion

Triacetyl methoxyglycerin (CAS 86357-13-3) is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of the antiviral drug Ganciclovir. While it does not possess known direct biological activity or engage in specific signaling pathways, its chemical properties and reactivity are crucial for the efficient and large-scale production of this vital medication. This guide provides researchers and drug development professionals with a consolidated resource of its physicochemical properties, a detailed synthetic protocol, and essential safety information to facilitate its safe and effective use in research and manufacturing. Further research could focus on optimizing the synthesis processes involving this intermediate to improve yields and reduce impurities.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. An Improved Process For The Preparation Of Valganciclovir [quickcompany.in]

- 5. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]

- 6. CN102702199A - Method for preparing ganciclovir - Google Patents [patents.google.com]

- 7. US20040102628A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | 86357-13-3 | FD32703 [biosynth.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. scbt.com [scbt.com]

- 13. 1,3-Diacetoxy-2-(acetoxymethoxy)propan | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. scribd.com [scribd.com]

- 15. US20050176956A1 - Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hydrolysis Reactions of 1,3-Diacetoxy-2-(acetoxymethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diacetoxy-2-(acetoxymethoxy)propane is a key synthetic intermediate, primarily recognized for its role in the production of the antiviral drug Ganciclovir.[1] The hydrolysis of this compound is a critical deprotection step, cleaving its ester and acetal linkages to yield a glycerol backbone. This guide provides a comprehensive overview of the hydrolysis reactions of this compound, including detailed experimental protocols derived from analogous chemical transformations, data presentation tables for key reaction parameters, and visualizations of the reaction pathway and experimental workflow.

Introduction

This compound is a complex glycerol derivative featuring two acetate ester groups at the 1 and 3 positions and an acetoxymethyl ether at the 2 position. Its utility is most prominent in the pharmaceutical industry as a precursor in the synthesis of Ganciclovir, an essential medication for treating cytomegalovirus (CMV) infections.[1] The hydrolysis of this intermediate is a fundamental process for removing the protecting acetyl and acetoxymethyl groups, a common strategy in multi-step organic syntheses.[1] This reaction can be catalyzed by either acids or bases, with the complete hydrolysis yielding 1,3-dihydroxy-2-(hydroxymethoxy)propane.[1]

Reaction Mechanism and Products

The hydrolysis of this compound involves the cleavage of both its ester and acetal functional groups. The reaction proceeds sequentially, with the three acetyl groups and the acetoxymethyl group being removed to ultimately yield the fully deprotected polyol.

Under basic conditions , the process is known as saponification, where hydroxide ions attack the carbonyl carbons of the ester and acetoxymethyl groups. This is an irreversible process that initially forms carboxylate salts (acetate) and the polyol.[1] Subsequent acidification is necessary to protonate the alkoxide and carboxylate ions to yield the final hydroxyl and carboxylic acid products.

Under acidic conditions , the hydrolysis is a reversible reaction, representing the reverse of Fischer esterification.[1] Protons catalyze the cleavage of the ester and acetal linkages by protonating the carbonyl and ether oxygens, making them more susceptible to nucleophilic attack by water.

The final product of complete hydrolysis is 1,3-dihydroxy-2-(hydroxymethoxy)propane, along with acetic acid (under acidic conditions) or acetate salts (under basic conditions) and formaldehyde (from the acetoxymethyl group).

Quantitative Data

While specific kinetic and yield data for the hydrolysis of this compound is not extensively published, the following table outlines the key quantitative parameters that are critical for the evaluation and optimization of this reaction, based on studies of similar compounds. Researchers should aim to populate such a table during experimental work.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis |

| Catalyst | p-Toluenesulfonic acid, HCl | NaOH, KOH, NaOMe | Esterase |

| Solvent | Water/Organic Co-solvent | Methanol, Ethanol, Water | Aqueous Buffer |

| Temperature (°C) | 50 - 100 | 0 - Room Temperature | 25 - 37 |

| Reaction Time | 1 - 12 hours | 30 min - 4 hours | 1 - 24 hours |

| Yield (%) | Variable, equilibrium-driven | Typically high (>90%) | Variable, substrate-dependent |

| Key Intermediates | Partially deprotected polyols | Partially deprotected polyols | Partially deprotected polyols |

| Byproducts | Acetic Acid | Acetate Salts | Acetic Acid |

Experimental Protocols

Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from general procedures for the hydrolysis of acetoxymethyl esters.

Materials:

-

This compound

-

Methanol (reagent grade)

-

Dioxane (reagent grade)

-

2 M Potassium Hydroxide (KOH) in water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of dioxane and methanol (1:1 v/v).

-

To the stirred solution, add 2 M aqueous potassium hydroxide (3.5 eq) dropwise at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

-

Once the reaction is complete, carefully neutralize the mixture to pH ~7 with 1 M HCl.

-

Concentrate the mixture under reduced pressure to remove the methanol and dioxane.

-

Extract the aqueous residue with ethyl acetate (3 x volume of residue).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-dihydroxy-2-(hydroxymethoxy)propane.

-

Purify the product by column chromatography on silica gel if necessary.

Acid-Catalyzed Hydrolysis

This protocol is based on general methods for the deprotection of acetylated polyols.

Materials:

-

This compound

-

Methanol

-

Amberlite IR-120 (H+ form) resin or p-toluenesulfonic acid

-

Sodium bicarbonate

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a catalytic amount of Amberlite IR-120 resin (or p-toluenesulfonic acid, 0.1 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If using resin, filter off the catalyst. If using a soluble acid, neutralize the mixture with solid sodium bicarbonate until effervescence ceases.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue can be purified by column chromatography to isolate 1,3-dihydroxy-2-(hydroxymethoxy)propane.

Visualizations

Reaction Pathway

Caption: Hydrolysis pathway of this compound.

Experimental Workflow

Caption: General experimental workflow for the hydrolysis of this compound.

Conclusion

The hydrolysis of this compound is a crucial transformation in the synthesis of Ganciclovir. While specific, detailed studies on this particular reaction are sparse, established principles of ester and acetal hydrolysis provide a strong foundation for developing effective deprotection protocols. This guide offers a starting point for researchers by consolidating relevant chemical principles, providing adaptable experimental procedures, and visualizing the key processes involved. Further research to quantify the kinetics and optimize the yields of this reaction will be valuable for improving the efficiency of synthetic routes that utilize this important intermediate.

References

Solubility Profile of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, a key intermediate in the synthesis of the antiviral drug ganciclovir. While specific quantitative solubility data is not widely published, this document synthesizes available information on its qualitative solubility, provides a general experimental protocol for determining solubility, and illustrates its role in synthetic pathways.

Physicochemical Properties

This compound (CAS No. 86357-13-3) is a derivative of glycerol. Its lipophilic nature, owing to the presence of three acetyl groups, suggests good solubility in a range of organic solvents. This characteristic is advantageous for its application in organic synthesis, particularly under anhydrous conditions.

Qualitative Solubility Data

Based on available literature and chemical supplier data, the solubility of this compound in various organic solvents is summarized below. It is important to note that this information is qualitative.

| Solvent | Solubility | Notes |

| Chloroform | Soluble | Explicitly mentioned in technical data sheets. |

| Methanol | Soluble | Explicitly mentioned in technical data sheets. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Used as a solvent in the synthesis of triacetylganciclovir from this intermediate. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Used as a solvent in the synthesis of ganciclovir precursors. |

| Ethyl Acetate | Likely Soluble | Used in the workup and purification steps of reactions involving this compound. |

| Water | Sparingly Soluble | Expected due to its lipophilic character. |

Experimental Protocol for Solubility Determination

While a specific standardized protocol for this compound is not available in the public domain, the following general method can be employed to quantitatively determine its solubility in a given organic solvent. This protocol is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a calibrated Gas Chromatography (GC) system.

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid/liquid phase should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to stand undisturbed at the controlled temperature for a few hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature, avoiding any undissolved material.

-

To ensure the removal of any suspended microparticles, filter the collected supernatant through a chemically compatible syringe filter into a clean, dry vial.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same analytical conditions.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or milligrams per milliliter (mg/mL).

-

Role in Ganciclovir Synthesis

This compound is a crucial building block in the chemical synthesis of ganciclovir. The following diagram illustrates a generalized workflow for this process.

An In-depth Technical Guide on the Stability and Degradation of 1,3-Diacetoxy-2-(acetoxymethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diacetoxy-2-(acetoxymethoxy)propane is a key acyclic glycerol derivative primarily utilized as a crucial intermediate in the synthesis of antiviral nucleoside analogs, most notably Ganciclovir and its prodrug, Valganciclovir.[1] Its chemical stability is a critical parameter that influences the purity of the final active pharmaceutical ingredient (API) and the overall efficiency of the synthesis process. This technical guide provides a comprehensive overview of the stability and degradation of this compound, detailing its degradation pathways, factors influencing its stability, and methodologies for its analysis. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals where this compound is a key precursor.

Chemical and Physical Properties

This compound is a colorless to pale yellow viscous liquid with a faint ester-like odor.[2] It is soluble in organic solvents such as chloroform and methanol.[3][4] While generally stable under standard ambient conditions, it is susceptible to degradation under specific environmental stressors.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆O₇ | [5][6][7] |

| Molecular Weight | 248.23 g/mol | [3][4][5][6][7] |

| CAS Number | 86357-13-3 | [1][3][4][5][6][7] |

| Appearance | Colorless to pale yellow viscous liquid/white crystalline powder | [2][8] |

| Solubility | Soluble in Chloroform, Methanol | [3][4] |

| Storage Temperature | -20°C or sealed in dry, room temperature | [3][4][9] |

Degradation Pathways and Mechanisms

The degradation of this compound is primarily driven by the hydrolysis of its ester and acetal functional groups. This process can be catalyzed by acids, bases, or enzymes.

Hydrolytic Degradation

Hydrolysis involves the cleavage of the ester and acetoxymethoxy linkages.[1]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester groups and the ether oxygen of the acetal group are protonated, making them more susceptible to nucleophilic attack by water. The hydrolysis of acetals proceeds through the formation of a hemiacetal intermediate, which then breaks down to an aldehyde (formaldehyde in this case) and an alcohol.[2][8] The ester groups are hydrolyzed to carboxylic acids (acetic acid) and alcohols.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester linkages are irreversibly cleaved through nucleophilic attack by a hydroxide ion, forming a carboxylate salt (acetate) and an alcohol.[10] This process is generally faster and more efficient for ester hydrolysis than the acid-catalyzed route.[10] Acetals are generally stable in basic solutions.[5]

The complete hydrolysis of this compound yields glycerol, acetic acid, and formaldehyde as the final degradation products.

Hydrolysis Degradation Pathway of this compound.

Enzymatic Degradation

The acetoxymethyl ester group is a known substrate for cellular esterases.[3] In biological systems, such as in plasma, esterases can rapidly cleave the ester bonds, leading to the release of the corresponding alcohol and carboxylic acid.[11][12] This enzymatic hydrolysis is a key consideration for any potential in vivo applications or exposure. The rate of hydrolysis can be very rapid, with half-lives on the order of minutes in plasma for some acetoxymethyl-containing probes.[11]

Thermal Degradation

Thermal stability data for this compound is limited. One source suggests it is stable up to 134°C, beyond which decomposition may occur, though specific degradation products have not been detailed.[1]

Oxidative Degradation

While not extensively studied for this specific molecule, compounds with ether and ester functionalities can be susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide would be necessary to fully characterize this degradation pathway.

Quantitative Stability Data (Representative)

| Compound Type | Condition | Half-life (t½) | Reference |

| Acetoxymethyl-containing probes | Diluted porcine plasma | < 1 to 10 minutes | [11] |

| Benzylidene acetals | pH 5 buffer | ~70 hours | [8] |

| Acyclic ketals | pH 5 buffer | ~425 hours | [13] |

| Ester Prodrugs of Niflumic Acid | pH 1.3 (SGF) | Variable (rapid) | [14] |

| Ester Prodrugs of Niflumic Acid | pH 7.4 (phosphate buffer) | More stable than at pH 1.3 | [14] |

| Ester Prodrugs of Niflumic Acid | Human plasma | Rapid hydrolysis | [14] |

Note: This data is for representative compounds and should be used for estimation purposes only. Specific stability studies for this compound are required for accurate assessment.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for conducting a forced degradation study on this compound, based on ICH guidelines.[1][3][5][10]

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid

-

Validated HPLC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and methanol).[6]

-

Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

-

Incubate at room temperature and at an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

-

Incubate at room temperature.

-

Withdraw samples at various time points (e.g., 0, 0.5, 1, 2, 4 hours).

-

Neutralize the samples with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Incubate at room temperature, protected from light.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Thermal Degradation:

-

Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).

-

Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours).

-

-

Photostability:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Keep control samples protected from light.

-

-

-

Sample Analysis: Analyze all samples using a validated stability-indicating HPLC-MS/MS method (see section 4.2 for a representative method).

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and characterize any significant degradation products using mass spectrometry.

-

Assess the mass balance to ensure all major degradation products are accounted for.

-

Experimental Workflow for Forced Degradation Study.

Stability-Indicating HPLC-MS/MS Method

The following method is adapted from a published procedure for the analysis of this compound as a genotoxic impurity in Valganciclovir hydrochloride.[6]

| Parameter | Condition |

| Chromatographic System | Liquid Chromatography–Quadrupole Time of Flight–Tandem Mass Spectrometry (LC-QTOF-MS/MS) |

| Column | Acquity Bridged Ethylene Hybrid C18 (100 mm × 4.6 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 50:50 (v/v) of Mobile Phase A and B |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 3 µL |

| Column Temperature | Ambient |

| Autosampler Temperature | 5°C |

| Run Time | 3.0 min |

| Diluent | Water:Methanol (30:70 v/v) |

| Detection | Mass Spectrometry (specific parent and fragment ions to be monitored) |

Note: This method should be validated for its stability-indicating properties by demonstrating specificity, linearity, accuracy, precision, and robustness in the presence of degradation products.

Signaling Pathways and Biological Relevance

As an intermediate in chemical synthesis, this compound itself is not known to be involved in any specific biological signaling pathways. Its primary biological relevance stems from its role as a precursor to Ganciclovir.[1] Ganciclovir, once administered, is converted to its active triphosphate form within virus-infected cells, which then inhibits viral DNA polymerase, thereby halting viral replication.[1]

The degradation of this compound to release formaldehyde is of toxicological interest. Formaldehyde is a known endogenous compound but is also a potential carcinogen at high concentrations.[7] However, the amount of formaldehyde released from prodrugs is generally considered to be minimal compared to endogenous production and is unlikely to cause systemic toxicity.[7][15]

Conclusion

This compound is a moderately stable compound that is susceptible to degradation primarily through hydrolysis of its ester and acetal linkages. This degradation is accelerated by acidic, basic, and enzymatic conditions. Understanding the stability profile of this key synthetic intermediate is essential for ensuring the quality and purity of the final pharmaceutical products derived from it. The provided experimental protocols offer a framework for conducting thorough stability and degradation studies. Further research to quantify the degradation kinetics under various conditions would be beneficial for optimizing manufacturing processes and storage conditions.

References

- 1. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. database.ich.org [database.ich.org]

- 4. researchgate.net [researchgate.net]

- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. researchgate.net [researchgate.net]

- 7. Your prodrug releases formaldehyde: should you be concerned? No! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. m.youtube.com [m.youtube.com]

- 12. Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Multifaceted Role of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Pharmaceutical Synthesis and Beyond: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, a key chemical intermediate with significant applications in the pharmaceutical industry. Primarily recognized for its crucial role in the synthesis of the antiviral drug ganciclovir, this compound also finds utility in other industrial sectors. This document, intended for researchers, scientists, and drug development professionals, consolidates available data on its applications, experimental protocols, and physical and chemical properties.

Core Application: Synthesis of Ganciclovir

This compound is a pivotal precursor for the acyclic side chain of ganciclovir, a potent antiviral medication effective against cytomegalovirus (CMV) infections.[1] The synthesis of ganciclovir utilizing this intermediate is a well-established chemical process. It primarily involves the condensation of this compound with a protected guanine derivative, most commonly N,N-diacetylguanine.[1]

The acetoxy groups within this compound function as protecting groups during the synthesis, enabling the selective formation of the desired chemical bonds.[1] The reaction proceeds via the formation of an intermediate, N²,9-diacetyl-9-[(1,3-diacetoxy-2-propoxy)methyl]guanine, also known as triacetylganciclovir.[1] Subsequent hydrolysis of this intermediate under basic conditions removes the acetyl protecting groups, yielding the final active pharmaceutical ingredient, ganciclovir.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling and application in synthesis. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₇ | [2][3] |

| Molecular Weight | 248.23 g/mol | [2][3] |

| Appearance | Transparent to brown liquid or white crystalline powder | [2][4][5] |

| Boiling Point | 311 °C | [5][6] |

| Flash Point | 134 °C | [5][6] |

| Density | 1.177 g/cm³ | [5] |

| Solubility | Soluble in Chloroform, Methanol | [6] |

| Storage Temperature | 2°C - 8°C, protected from light |

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis of ganciclovir from this compound, based on information from various patents. Researchers should note that specific conditions and reagent quantities may vary.

Synthesis of N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (Triacetylganciclovir Intermediate)

-

Reactants: A mixture of diacetylguanine, this compound, and a catalyst is prepared in a suitable solvent.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 100°C.[7][8] The reaction is carried out under continuous stirring for a duration of 10 to 63 hours.[7][8]

-

Work-up and Isolation:

-

Upon completion of the reaction, the solvent is removed under vacuum, yielding a crude syrup.[7]

-

The syrup is then dissolved in a suitable solvent, such as methanol or ethyl acetate, and may be heated to aid dissolution.[7][8]

-

The solution is cooled to a lower temperature (e.g., 0-5°C) to induce crystallization of the product.[7][8]

-

The crystalline product, N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, is isolated by filtration and washed with a cold solvent.[7]

-

Deprotection to Ganciclovir

The isolated triacetylganciclovir intermediate is then subjected to hydrolysis, typically using a base such as sodium hydroxide in methanol, to remove the acetyl groups and yield ganciclovir.[9]

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the synthesis of Ganciclovir from N,N-diacetylguanine and this compound.

Caption: Synthesis pathway of Ganciclovir.

Other Reported Applications

Beyond its primary role in pharmaceutical synthesis, this compound has been reported in other industrial applications, although detailed technical data and specific examples are less prevalent in publicly available literature.

-

Perfumery: It is reportedly used as a solvent or carrier for fragrance ingredients, potentially enhancing their stability and performance in final products.[4]

-

Cosmetics: In cosmetic formulations, it is suggested to function as a stabilizer or viscosity modifier.

-

Chemical Industry: Its properties as a solvent make it suitable for various chemical reactions and processes.[4]

-

Research and Development: The compound is also utilized in research settings for the exploration of new chemical reactions and the synthesis of novel chemical entities.[4]

It is important to note that while these applications are mentioned, in-depth experimental protocols, quantitative performance data, and safety assessments for these specific uses are not extensively documented in scientific literature.

Safety and Handling

This compound is considered moderately hazardous and can cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

This technical guide provides a summary of the current understanding of this compound. The provided information underscores its significance in the pharmaceutical industry, particularly in the synthesis of ganciclovir. Further research into its other potential applications could unveil new opportunities for this versatile chemical intermediate.

References

- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]

- 2. This compound CAS 86357-13-3 [minglangchem.com]

- 3. scbt.com [scbt.com]

- 4. Cas 86357-13-3,this compound | lookchem [lookchem.com]

- 5. This compound, CAS No. 86357-13-3 - iChemical [ichemical.com]

- 6. 86357-13-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. US20050176956A1 - Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine - Google Patents [patents.google.com]

- 8. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]

- 9. arkat-usa.org [arkat-usa.org]

The Discovery and Pivotal Role of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Antiviral Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diacetoxy-2-(acetoxymethoxy)propane, a key acyclic glycerol derivative, emerged in the early 1980s as a critical building block in the synthesis of antiviral nucleoside analogues. This technical guide provides a comprehensive overview of its discovery, history, and, most notably, its indispensable role as a precursor in the industrial production of the potent antiviral drug Ganciclovir and its prodrug, Valganciclovir. Detailed experimental protocols for its synthesis and subsequent utilization, along with key quantitative data and reaction workflows, are presented to serve as a valuable resource for professionals in the field of medicinal chemistry and drug development.

Introduction: A Historical Perspective

The discovery of this compound is intrinsically linked to the advancements in antiviral drug discovery that characterized the latter half of the 20th century.[1] As researchers sought to develop novel therapeutic agents against viral infections, the synthesis of nucleoside analogues became a major focus. The 1980s saw a surge in the development of acyclic nucleosides, a class of compounds that mimic the structure of natural nucleosides but lack a complete carbohydrate ring.[1] It was within this context of intensive research that this compound was first synthesized and identified as a versatile intermediate.[1] Its primary significance lies in its function as the synthetic precursor to the acyclic side chain of Ganciclovir, a drug that has become a cornerstone in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1]

Physicochemical Properties

This compound is a colorless to pale yellow, viscous liquid with a faint, ester-like odor. A summary of its key physicochemical properties is provided in Table 1.

| Property | Value |

| CAS Number | 86357-13-3 |

| Molecular Formula | C₁₀H₁₆O₇ |

| Molecular Weight | 248.23 g/mol |

| Density | 1.177 g/cm³ |

| Flash Point | 134 °C |

| Boiling Point | 311 °C |

| Solubility | Soluble in Chloroform, Methanol |

| Appearance | Clear, colorless to light yellow liquid |

Synthesis of this compound

The most prevalent and industrially scalable method for the synthesis of this compound involves the acetylation of glycerol derivatives.[1] A key starting material for this process is glycerol formal, which is derived from the reaction of glycerol with formaldehyde.[1]

Representative Experimental Protocol: Acetylation of Glycerol Formal

Materials:

-

Glycerol formal

-

Acetic anhydride

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

To a stirred solution of glycerol formal in an anhydrous solvent under an inert atmosphere, add a catalytic amount of an acid catalyst.

-

Cool the reaction mixture in an ice bath and add acetic anhydride dropwise, maintaining the temperature below a specified limit to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by the slow addition of a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and the acid catalyst.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Expected Yield and Purity:

While specific yields are not consistently reported in the literature for this exact synthesis, similar acetylation reactions typically afford moderate to high yields, ranging from 60% to 90%, depending on the scale and purification method. The purity of the final product should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Role in the Synthesis of Ganciclovir

The primary utility of this compound is as a key reactant in the synthesis of Triacetylganciclovir, the protected precursor to Ganciclovir. This reaction involves the condensation of this compound with a protected guanine derivative, most commonly 2,9-diacetylguanine.[1]

Experimental Protocol: Synthesis of Triacetylganciclovir

The following protocol is based on procedures described in the patent literature, which detail the condensation reaction to form Triacetylganciclovir.

Materials:

-

This compound

-

2,9-Diacetylguanine

-

Acid catalyst (e.g., p-toluenesulfonic acid monohydrate or a Lewis acid such as boron trifluoride etherate)[1]

-

High-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or N,N-dimethylacetamide)

Procedure:

-

A mixture of 2,9-diacetylguanine, this compound, and the acid catalyst in the chosen solvent is heated to a temperature ranging from 90 °C to 120 °C.[1]

-

The reaction is stirred at this temperature for a period of 3 to 60 hours, with the progress monitored by HPLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then subjected to a workup and purification procedure, which typically involves crystallization from a suitable solvent system (e.g., toluene and methanol) to isolate the desired N-9 isomer (Triacetylganciclovir) from the N-7 isomer byproduct.

Quantitative Data from Patent Literature:

The following table summarizes representative quantitative data for the synthesis of Triacetylganciclovir from various sources.

| Reactant Ratio (Diacetylguanine : Intermediate) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Triacetylganciclovir |

| 1 : 1.5 | p-Toluene sulfonic acid | DMF | 95-100 | 42 | Not explicitly stated for this step |

| 1 : 1.7 | p-Toluene sulfonic acid | DMF | 95-100 | 40 | Not explicitly stated for this step |

| 1 : 2.5 | Boron trifluoride dimethyl ether | N,N-dimethylacetamide | 100 | 10 | 83.2% |

Characterization and Analytical Methods

The characterization of this compound and its reaction products relies on standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule. The ¹H NMR spectrum is expected to show signals corresponding to the acetyl protons, the methylene protons of the propane backbone, the methine proton, and the protons of the acetoxymethoxy group.[1] The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups, the carbons of the propane backbone, and the acetal carbon.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the C=O stretching of the ester groups (around 1740 cm⁻¹) and C-O stretching vibrations.

-

Chromatography: HPLC and GC are crucial for assessing the purity of the compound and for monitoring the progress of its reactions.[1]

Reaction Workflows and Signaling Pathways